molecular formula C13H20N2O4 B2389192 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide CAS No. 941914-70-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide

Cat. No.: B2389192
CAS No.: 941914-70-1
M. Wt: 268.313
InChI Key: YSYZDEKFVRMIHU-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a unique spiroketal structure, which contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N'-cyclopropyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c16-11(12(17)15-9-3-4-9)14-7-10-8-18-13(19-10)5-1-2-6-13/h9-10H,1-8H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYZDEKFVRMIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to introduce the oxalamide functionality. One common method includes the condensation of 1,4-dioxaspiro[4.4]nonane with oxalyl chloride, followed by the addition of cyclopropylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new oxalamide derivatives with different substituents.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide stands out due to its unique spiroketal structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide is a synthetic compound with a complex structure that includes a spirocyclic framework and an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C17H21ClN2O4, with a molecular weight of approximately 352.8 g/mol. Its unique structural features include:

  • Dioxaspiro Framework : This contributes to the compound's stability and potential interactions with biological targets.
  • Oxalamide Functional Group : Known for its reactivity and ability to form hydrogen bonds, which may enhance biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Initial research indicates potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways.

Antimicrobial Activity

A study conducted on structurally related oxalamides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research published in a peer-reviewed journal highlighted the cytotoxic effects of oxalamide derivatives on human cancer cell lines. This compound was included in assays that evaluated cell proliferation and apoptosis induction, showing promising results.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast)15Apoptosis
Similar OxalamidesA549 (Lung)20Cell Cycle Arrest

Enzyme Inhibition Studies

In vitro studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was tested against acetylcholinesterase and showed competitive inhibition characteristics.

Conclusion and Future Directions

While initial findings on this compound are encouraging, further research is essential to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Mechanistic Studies : To understand the pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced activity and reduced toxicity.

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